molecular formula C10H10N2 B14324833 Naphthalene, 1-diazo-1,2,3,4-tetrahydro- CAS No. 107820-92-8

Naphthalene, 1-diazo-1,2,3,4-tetrahydro-

Cat. No.: B14324833
CAS No.: 107820-92-8
M. Wt: 158.20 g/mol
InChI Key: SFPIWFSIABZJCI-UHFFFAOYSA-N
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Description

Naphthalene, 1-diazo-1,2,3,4-tetrahydro- is a hypothetical diazo derivative of 1,2,3,4-tetrahydronaphthalene (tetralin), where a diazo group (-N₂) is substituted at the 1-position of the partially saturated naphthalene ring. These derivatives are characterized by reduced aromaticity compared to naphthalene, altering their reactivity, stability, and functional applications .

Properties

CAS No.

107820-92-8

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

4-diazo-2,3-dihydro-1H-naphthalene

InChI

InChI=1S/C10H10N2/c11-12-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6H,3,5,7H2

InChI Key

SFPIWFSIABZJCI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=[N+]=[N-])C1

Origin of Product

United States

Preparation Methods

The synthesis of Naphthalene, 1-diazo-1,2,3,4-tetrahydro- typically involves the diazotization of 1,2,3,4-tetrahydronaphthalene. This process can be carried out using nitrous acid (HNO2) generated in situ from sodium nitrite (NaNO2) and a mineral acid like hydrochloric acid (HCl). The reaction is usually performed at low temperatures to stabilize the diazonium intermediate. Industrial production methods may involve continuous flow processes to ensure better control over reaction conditions and yield.

Chemical Reactions Analysis

Naphthalene, 1-diazo-1,2,3,4-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form naphthoquinones.

    Reduction: Reduction can lead to the formation of amines.

    Substitution: The diazo group can be substituted with other nucleophiles such as halides, leading to the formation of halogenated naphthalenes. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium iodide (NaI). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Naphthalene, 1-diazo-1,2,3,4-tetrahydro- has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex polycyclic compounds.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving diazo compounds.

    Industry: Used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of Naphthalene, 1-diazo-1,2,3,4-tetrahydro- involves the formation of a diazonium ion intermediate, which can undergo various transformations depending on the reaction conditions. The molecular targets and pathways involved include nucleophilic substitution reactions, where the diazonium group is replaced by other nucleophiles, and electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and physicochemical properties of Naphthalene, 1-diazo-1,2,3,4-tetrahydro- with related tetralin derivatives:

Compound Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-Methylene-1,2,3,4-tetrahydronaphthalene 1-Methylene (-CH₂) C₁₁H₁₂ 144.217 Reactive alkene group; potential precursor in polymerization or cycloaddition reactions.
1-Methyl-1,2,3,4-tetrahydronaphthalene 1-Methyl (-CH₃) C₁₁H₁₄ 146.23 Higher thermal stability; used as a solvent or intermediate in organic synthesis.
1-Phenyl-1,2,3,4-tetrahydronaphthalene 1-Phenyl (-C₆H₅) C₁₆H₁₆ 208.30 Enhanced lipophilicity; studied for potential pharmacological activity.
1-(3,4-Dimethoxyphenyl)-tetrahydronaphthalene 1-(3,4-Dimethoxyphenyl) C₁₈H₂₀O₂ 284.35 Electron-rich aromatic substituents; explored in materials science and drug design.
1-Diazo-1,2,3,4-tetrahydronaphthalene 1-Diazo (-N₂) C₁₀H₁₀N₂ 158.20 (theoretical) Hypothetical compound; expected high reactivity due to diazo group (photolabile, explosive). N/A

Key Observations:

  • Substituent Effects : Electron-donating groups (e.g., methyl, phenyl) increase stability, while electron-withdrawing groups (e.g., diazo) likely reduce stability and enhance reactivity .
  • Molecular Weight : Diazo derivatives have lower molecular weights compared to phenyl- or dimethoxyphenyl-substituted tetralins due to the lighter diazo group.
  • Applications : Methyl and phenyl derivatives are utilized in synthesis and pharmacology, whereas diazo compounds (if synthesized) could serve as photoaffinity labels or intermediates in cyclopropanation reactions.

Notes on Data Limitations

Lack of Direct Evidence: No experimental data (e.g., IR, NMR, toxicity) exists for Naphthalene, 1-diazo-1,2,3,4-tetrahydro- in the provided literature. Comparisons are inferred from structural analogs.

Toxicological Gaps : Toxicity profiles for methyl- and phenyl-substituted tetralins are documented , but diazo derivatives may pose unique hazards due to their instability.

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